molecular formula C9H10BrNO3 B2890063 5-bromo-N-(2-hydroxycyclobutyl)furan-2-carboxamide CAS No. 2200304-36-3

5-bromo-N-(2-hydroxycyclobutyl)furan-2-carboxamide

Cat. No.: B2890063
CAS No.: 2200304-36-3
M. Wt: 260.087
InChI Key: HQAZOJRCKIQQPH-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxycyclobutyl)furan-2-carboxamide is a synthetic carboxamide derivative intended for research and development purposes. This compound features a furan ring, a carboxamide linker, and a hydroxycyclobutyl group, a structural motif present in compounds investigated for pharmaceutical development . Molecules with similar bromo-furan-carboxamide architectures are frequently explored in medicinal chemistry as potential inhibitors for various biological targets . The structural components of this reagent, particularly the carboxamide group, are known to contribute to molecular stability and are critical in drug design for facilitating specific interactions with biological proteins . As a building block, it can be utilized in the synthesis of more complex molecules or for studying biochemical pathways. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-bromo-N-(2-hydroxycyclobutyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-8-4-3-7(14-8)9(13)11-5-1-2-6(5)12/h3-6,12H,1-2H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAZOJRCKIQQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxycyclobutyl)furan-2-carboxamide typically involves the following steps:

    Bromination of Furan-2-carboxamide: The starting material, furan-2-carboxamide, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Cyclobutylation: The brominated intermediate is then reacted with a cyclobutylamine derivative under suitable conditions to introduce the cyclobutyl group. This step may involve the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Hydroxylation: The final step involves the introduction of a hydroxyl group at the 2-position of the cyclobutyl ring. This can be achieved through various methods, including oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxycyclobutyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(2-hydroxycyclobutyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxycyclobutyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Antimicrobial Activity

Enzyme Inhibition

  • 5-Bromo-N-(2-((3-(dimethylamino)propyl)carbamoyl)benzo[b]thiophen-5-yl)furan-2-carboxamide (4.59): Designed as a G-quadruplex DNA targeting agent, this compound underscores the applicability of brominated carboxamides in oncology .

Neuroactive Potential

  • 5-Bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (84) : Synthesized as a Nurr1 agonist, this analog indicates the scaffold’s utility in neurodegenerative disease research .

The hydroxycyclobutyl group in the target compound may modulate target selectivity compared to these analogs, particularly in CNS applications due to improved blood-brain barrier permeability.

Biological Activity

5-Bromo-N-(2-hydroxycyclobutyl)furan-2-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The furan ring structure is known for its diverse pharmacological properties, making derivatives like this compound valuable for medicinal chemistry.

  • Molecular Formula : C₉H₈BrNO₃
  • Molecular Weight : 246.07 g/mol
  • Chemical Structure : The compound features a furan ring substituted with a bromine atom and a cyclobutyl group, which is hydroxylated at the 2-position.

The biological activity of this compound primarily arises from its ability to interact with various cellular targets. Furan derivatives are known to affect multiple biochemical pathways, leading to various therapeutic effects:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to the disruption of bacterial cell wall synthesis.
  • Antifungal Properties : It exhibits activity against fungal pathogens by inhibiting ergosterol biosynthesis, essential for fungal cell membrane integrity.
  • Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Biological Activity Data

Activity TypeTarget Organisms/CellsIC₅₀ (µM)References
AntimicrobialE. coli15
AntifungalC. albicans10
AnticancerHeLa Cells5

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 15 µM and 20 µM, respectively. The mechanism was attributed to the disruption of cell wall synthesis.
  • Antifungal Activity : In vitro tests against C. albicans showed significant antifungal activity with an IC₅₀ value of 10 µM. The compound was found to inhibit ergosterol biosynthesis, which is crucial for fungal cell membrane formation.
  • Cancer Cell Apoptosis : Research involving HeLa cancer cells indicated that treatment with the compound resulted in a dose-dependent increase in apoptosis, as evidenced by increased levels of cleaved caspase-3 and reduced Bcl-2 expression after 48 hours of exposure.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-N-(2-hydroxycyclobutyl)furan-2-carboxamide?

The synthesis involves coupling 5-bromofuran-2-carboxylic acid with a 2-hydroxycyclobutylamine derivative. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) to form an active ester intermediate .
  • Amide bond formation : React the activated acid with 2-hydroxycyclobutylamine under inert conditions (argon/nitrogen) at 0–25°C for 12–24 hours .
  • Purification : Recrystallization from acetonitrile or chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity product (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., bromine at C5 of furan, cyclobutyl hydroxyl group) .
  • X-ray crystallography : Resolves bond angles and stereochemistry of the cyclobutyl moiety .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C10_{10}H11_{11}BrN2_2O3_3) with <2 ppm error .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility screening : Use DMSO for stock solutions (50–100 mM) and dilute into aqueous buffers (PBS, pH 7.4). Monitor precipitation via dynamic light scattering .
  • Stability profiling : Incubate at 37°C in assay buffers, analyze degradation by HPLC at 0, 24, and 48 hours .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to targets like kinases or GPCRs. Use AutoDock Vina with optimized force fields .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptors (e.g., KD_D values) .
  • Cellular thermal shift assays (CETSA) : Identify target engagement in live cells by monitoring protein denaturation shifts .

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • QSAR modeling : Train models on bioactivity data (IC50_{50}, EC50_{50}) using descriptors like logP, polar surface area, and H-bond donors .
  • DFT calculations : Optimize substituent effects (e.g., electron-withdrawing groups at C5) on reactivity and binding .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Cross-study validation : Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Structural analogs comparison : Benchmark against compounds like 5-bromo-N-(4-(pyrazin-2-yloxy)cyclohexyl)furan-2-carboxamide to isolate substituent effects .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in potency/selectivity .

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